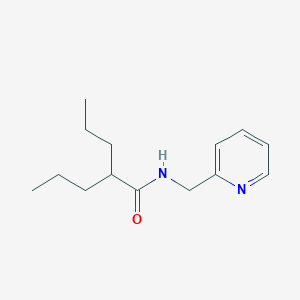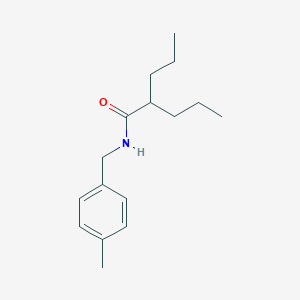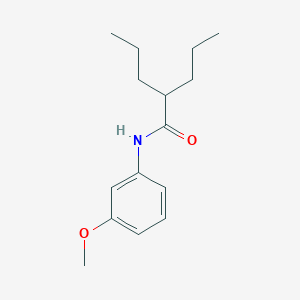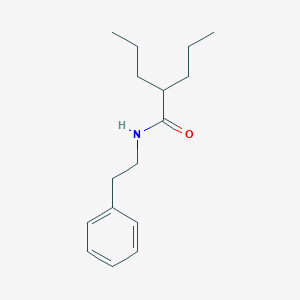
N-(4-benzoylphenyl)-4-ethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-benzoylphenyl)-4-ethylbenzamide, also known as BPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPBA is a white crystalline solid that belongs to the class of benzamides. It has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
N-(4-benzoylphenyl)-4-ethylbenzamide has been shown to inhibit the activity of different enzymes, such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to interact with different receptors, such as dopamine D2 and serotonin 5-HT2A receptors. The mechanism of action of N-(4-benzoylphenyl)-4-ethylbenzamide is still under investigation, and further studies are needed to elucidate its molecular targets and pathways.
Biochemical and Physiological Effects:
N-(4-benzoylphenyl)-4-ethylbenzamide has been shown to have different biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that N-(4-benzoylphenyl)-4-ethylbenzamide can induce apoptosis and cell cycle arrest in different cancer cell lines. In vivo studies have shown that N-(4-benzoylphenyl)-4-ethylbenzamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. However, the safety and toxicity of N-(4-benzoylphenyl)-4-ethylbenzamide need to be further evaluated before its clinical application.
実験室実験の利点と制限
N-(4-benzoylphenyl)-4-ethylbenzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in different solvents. It can also be easily synthesized using different methods and can be modified to obtain different derivatives with specific properties. However, N-(4-benzoylphenyl)-4-ethylbenzamide has some limitations, such as its high cost, low yield, and potential toxicity, which may affect its practical application in certain experiments.
将来の方向性
N-(4-benzoylphenyl)-4-ethylbenzamide has several potential future directions, including the development of new drugs for the treatment of different diseases, the synthesis of new organic materials with specific properties, and the investigation of its molecular targets and pathways. Some possible future directions include the synthesis of N-(4-benzoylphenyl)-4-ethylbenzamide derivatives with improved bioavailability and selectivity, the investigation of its role in the regulation of neurotransmitters and hormones, and the development of new analytical methods for its detection and quantification. Further studies are needed to explore the full potential of N-(4-benzoylphenyl)-4-ethylbenzamide in different fields and to address the challenges and limitations associated with its use.
合成法
N-(4-benzoylphenyl)-4-ethylbenzamide can be synthesized using different methods, including the reaction of 4-benzoylbenzoic acid with 4-ethylaminobenzoyl chloride in the presence of a base, such as triethylamine. The reaction mixture is stirred at room temperature, and the product is obtained by filtration and recrystallization. Other methods involve the use of different reagents, such as acetic anhydride, sodium hydride, and p-toluenesulfonic acid.
科学的研究の応用
N-(4-benzoylphenyl)-4-ethylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-benzoylphenyl)-4-ethylbenzamide has been investigated as a potential drug candidate for the treatment of different diseases, such as cancer, Alzheimer's, and Parkinson's. In material science, N-(4-benzoylphenyl)-4-ethylbenzamide has been used as a building block for the synthesis of different organic materials, such as polymers and liquid crystals. In analytical chemistry, N-(4-benzoylphenyl)-4-ethylbenzamide has been used as a chiral selector for the separation of different enantiomers.
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-(4-benzoylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C22H19NO2/c1-2-16-8-10-19(11-9-16)22(25)23-20-14-12-18(13-15-20)21(24)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,23,25) |
InChIキー |
ILOHEYBQDBDPFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















